molecular formula C11H11ClIN3O B1435267 5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-87-2

5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1435267
M. Wt: 363.58 g/mol
InChI Key: FPADHRCNJAVPFO-UHFFFAOYSA-N
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Description

The compound “5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group (a six-membered ring containing an oxygen), at the 3-position with an iodine atom, and at the 5-position with a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the pyrazolo[3,4-b]pyridine core, the ether functionality in the tetrahydro-2H-pyran-2-yl group, and the polarizability of the iodine and chlorine atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by several factors, including the electrophilicity of the iodine and chlorine atoms, the nucleophilicity of the pyridine nitrogen, and the potential for the tetrahydro-2H-pyran-2-yl group to participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of iodine and chlorine atoms would increase its molecular weight and could influence its solubility in various solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

    5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has been involved in synthesis processes utilizing palladium-mediated coupling reactions. These methods contribute to the formation of various substituted pyrazolo[3,4-b]pyridine compounds, which have potential applications in pharmaceutical and chemical research (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

  • Applications in Corrosion Inhibition

    Derivatives of pyrazolo[3,4-b]pyridine have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. This application highlights the compound's relevance in industrial and engineering sectors (Dandia, Gupta, Singh, & Quraishi, 2013).

Structural and Computational Studies

  • X-ray Diffraction and Computational Studies: The molecular structure and properties of related pyrazolo[3,4-b]pyridine derivatives have been analyzed using X-ray diffraction and computational methods, contributing to a deeper understanding of their chemical characteristics and potential applications (Shen, Huang, Diao, & Lei, 2012).

Potential Biomedical Applications

  • Research in Biomedical Applications: A vast number of 1H-pyrazolo[3,4-b]pyridines, including derivatives of 5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, have been described, with studies covering their synthesis and diverse biomedical applications. This suggests potential relevance in pharmaceutical research and drug development (Donaire-Arias et al., 2022).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

5-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPADHRCNJAVPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=N3)Cl)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

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